1-(6-Aminopyridin-3-yl)piperazin-2-one
CAS No.: 1378851-84-3
Cat. No.: VC2565384
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378851-84-3 |
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Molecular Formula | C9H12N4O |
Molecular Weight | 192.22 g/mol |
IUPAC Name | 1-(6-aminopyridin-3-yl)piperazin-2-one |
Standard InChI | InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12) |
Standard InChI Key | JTLAWIWODFOUAL-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)CN1)C2=CN=C(C=C2)N |
Canonical SMILES | C1CN(C(=O)CN1)C2=CN=C(C=C2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(6-Aminopyridin-3-yl)piperazin-2-one consists of an aminopyridine ring connected to a piperazin-2-one structure. The molecular formula is C9H12N4O with a molecular weight of 192.22 g/mol . The compound features multiple nitrogen atoms that can participate in hydrogen bonding, potentially enhancing its interaction with biological targets.
The structure contains:
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A pyridine ring with an amino group at the 6-position
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A piperazinone ring with a carbonyl group at the 2-position
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A direct connection between the pyridine and piperazinone rings
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 1-(6-Aminopyridin-3-yl)piperazin-2-one:
Property | Value |
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Molecular Formula | C9H12N4O |
Molecular Weight | 192.22 g/mol |
Physical State | Solid |
IUPAC Name | 1-(6-aminopyridin-3-yl)piperazin-2-one |
CAS Number | 1378851-84-3 |
SMILES | C1CN(C(=O)CN1)C2=CN=C(C=C2)N |
InChI | InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12) |
InChIKey | JTLAWIWODFOUAL-UHFFFAOYSA-N |
The compound is also available as a hydrochloride salt (1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride) with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol .
Spectral Data
While comprehensive spectral data for 1-(6-Aminopyridin-3-yl)piperazin-2-one is limited in the provided search results, related compounds have been characterized using nuclear magnetic resonance (NMR) spectroscopy. For instance, the tert-butyl derivative has been analyzed with 1H-NMR showing characteristic peaks at various chemical shifts .
Predicted Properties
Table 2 presents predicted collision cross-section (CCS) data for various adducts of 1-(6-Aminopyridin-3-yl)piperazin-2-one:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 193.10838 | 142.4 |
[M+Na]+ | 215.09032 | 154.1 |
[M+NH4]+ | 210.13492 | 149.3 |
[M+K]+ | 231.06426 | 148.6 |
[M-H]- | 191.09382 | 144.4 |
[M+Na-2H]- | 213.07577 | 148.9 |
[M]+ | 192.10055 | 144.2 |
[M]- | 192.10165 | 144.2 |
These predicted values provide insights into the compound's behavior in mass spectrometry analyses and can be valuable for analytical identification purposes .
Synthesis Methods
Patent-Based Synthesis
A patented method for synthesizing related compounds provides a potential framework for producing 1-(6-Aminopyridin-3-yl)piperazin-2-one. This involves:
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Reacting 2-amino-5-halogenated pyridine with piperazine in the presence of CuI and suitable ligands
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Performing the reaction under nitrogen atmosphere at elevated temperatures (90-140°C)
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Purification through filtration, concentration, and column chromatography
The general reaction scheme can be adapted for the synthesis of 1-(6-Aminopyridin-3-yl)piperazin-2-one by adjusting the starting materials and reaction conditions.
Alternative Synthesis Approach
An alternative approach could involve the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as an intermediate, which has been documented with high yields (95%). This procedure uses:
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2-aminopyridine
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Piperazine-1-carboxylic acid tert-butyl ester
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Acridine salt visible light catalyst
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2,2,6,6-tetramethylpiperidine-nitrogen-oxide
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Anhydrous dichloroethane as solvent
This intermediate could then be converted to 1-(6-Aminopyridin-3-yl)piperazin-2-one through appropriate chemical transformations.
Biological Activity and Applications
Comparison with Structurally Related Compounds
Related compounds with similar structural elements have shown significant biological activities. For instance, derivatives combining aminopyridine and piperazine moieties have been identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects .
Another structurally related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, serves as a pharmaceutical intermediate in the synthesis of palbociclib, a selective cyclin-dependent kinase (CDK) inhibitor used in cancer treatment .
Comparison with Similar Compounds
Structural Analogs
Table 3 compares 1-(6-Aminopyridin-3-yl)piperazin-2-one with structurally related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
1-(6-Aminopyridin-3-yl)piperazin-2-one | C9H12N4O | 192.22 | Base compound |
1-(6-Aminopyridin-3-yl)piperazin-2-one hydrochloride | C9H13ClN4O | 228.68 | Hydrochloride salt form |
1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | 208.22 | Contains nitro group instead of amino group |
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | 278.35 | Contains tert-butoxycarbonyl group |
4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one | C9H13N5O | 207.23 | Contains pyrimidine instead of pyridine ring |
1-(6-Aminopyridin-3-yl)piperidin-2-one | C10H13N3O | 191.23 | Contains piperidine instead of piperazine ring |
These structural differences significantly influence the compounds' physical properties, chemical reactivity, and biological activities .
Chemical Reactivity Comparison
The reactivity of 1-(6-Aminopyridin-3-yl)piperazin-2-one is primarily influenced by:
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The amino group on the pyridine ring, which can participate in nucleophilic reactions
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The piperazin-2-one ring, which contains a secondary amine group that can act as a nucleophile
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The carbonyl group, which can undergo various carbonyl-specific reactions
In comparison, compounds with nitro groups (like 1-(6-Nitropyridin-3-yl)piperazine) exhibit different reactivity profiles, often serving as precursors that can be reduced to obtain amino derivatives .
Analytical Methods for Identification
Spectroscopic Techniques
Various analytical techniques can be employed to identify and characterize 1-(6-Aminopyridin-3-yl)piperazin-2-one:
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Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information
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Mass spectrometry can confirm the molecular weight and fragmentation pattern
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Infrared spectroscopy can identify functional groups such as the carbonyl and amino groups
Chromatographic Methods
Chromatographic techniques useful for analyzing this compound include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Column chromatography for purification purposes
The predicted collision cross-section data presented earlier can aid in identification using ion mobility spectrometry coupled with mass spectrometry.
Future Research Directions
Medicinal Chemistry Applications
The compound's structural features suggest potential applications in developing drugs for:
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Neurological disorders, given the prevalence of piperazine derivatives in CNS-active drugs
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Oncology, considering the role of related compounds in cyclin-dependent kinase inhibition
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Pain management, based on the activity of similar compounds as TRPV4 antagonists
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